molecular formula C16H11N7 B13110316 3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine CAS No. 61884-83-1

3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine

Katalognummer: B13110316
CAS-Nummer: 61884-83-1
Molekulargewicht: 301.31 g/mol
InChI-Schlüssel: JVMMSZUWHUIIDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines benzimidazole, triazine, and indazole moieties, which contribute to its diverse chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine typically involves multi-step reactions that include the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives .

Wissenschaftliche Forschungsanwendungen

3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death . The compound’s ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells has also been documented .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine stands out due to its unique combination of benzimidazole, triazine, and indazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds .

Eigenschaften

CAS-Nummer

61884-83-1

Molekularformel

C16H11N7

Molekulargewicht

301.31 g/mol

IUPAC-Name

3-(1H-benzimidazol-2-yl)-[1,2,4]triazino[4,3-b]indazol-4-amine

InChI

InChI=1S/C16H11N7/c17-14-13(15-18-11-7-3-4-8-12(11)19-15)20-21-16-9-5-1-2-6-10(9)22-23(14)16/h1-8H,17H2,(H,18,19)

InChI-Schlüssel

JVMMSZUWHUIIDY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N4C(=C5C=CC=CC5=N4)N=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.